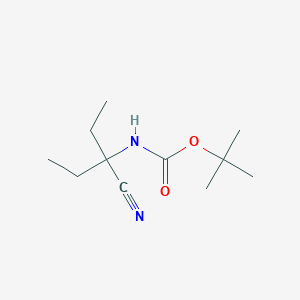

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

Descripción general

Descripción

“tert-butyl N-(1-cyano-1-ethylpropyl)carbamate” is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 . It is used for research purposes .

Synthesis Analysis

The synthesis of tert-butyl carbamates, which are similar to the compound , is often conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular structure of “tert-butyl N-(1-cyano-1-ethylpropyl)carbamate” consists of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The Boc group in tert-butyl carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Intermediates

- Enantioselective Synthesis : An important application is in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, serving as a crucial intermediate. Its use demonstrates the potential for creating structurally complex molecules with defined stereochemistry, useful in drug discovery and development (Ober et al., 2004).

- Metalation and Alkylation : The derivative's ability to undergo metalation between nitrogen and silicon, followed by efficient reaction with various electrophiles, showcases its versatility as a building block in the preparation of α-functionalized α-amino silanes (Sieburth et al., 1996).

Material Science

- Nanofiber Construction : In material science, a benzothiazole modified tert-butyl carbazole derivative demonstrated strong blue emissive properties. This finding is particularly relevant for the development of fluorescent sensory materials capable of detecting volatile acid vapors, indicating potential applications in chemical sensing and environmental monitoring (Sun et al., 2015).

Environmental Applications

- Fuel Oxygenates Solubility : Understanding the solubility of fuel oxygenates, including tert-butyl alcohol (TBA) and methyl tert-butyl ether (MTBE), in aqueous media is crucial for assessing the environmental fate and transport of these compounds. Research in this area provides essential data for environmental risk assessments and the development of remediation technologies (Gonzalez-Olmos & Iglesias, 2008).

Propiedades

IUPAC Name |

tert-butyl N-(3-cyanopentan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-6-11(7-2,8-12)13-9(14)15-10(3,4)5/h6-7H2,1-5H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJFJTONSZBXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Acetyl-2-methoxyphenyl)sulfanyl]acetic acid](/img/structure/B1520310.png)

![1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1520311.png)

![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride](/img/structure/B1520319.png)

![3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520330.png)